3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride
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Overview
Description
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, a triazole ring, and a sulfonyl fluoride group
Mechanism of Action
Target of Action
Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .
Biochemical Pathways
The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .
Result of Action
The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .
Biochemical Analysis
Biochemical Properties
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of this compound reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride typically involves the reaction of 6-chloropyridazine with appropriate triazole and sulfonyl fluoride precursors. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with β-ketonitriles under reflux in ethanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkenes and alkynes.
Sulfonylation Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonamide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium complexes and are conducted under mild to moderate temperatures.
Sulfonylation Reactions: Reagents such as amines or alcohols are used, often in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products include various substituted pyridazine derivatives.
Cycloaddition Reactions: Products are typically fused ring systems incorporating the triazole moiety.
Sulfonylation Reactions: Products are sulfonamide or sulfonate derivatives.
Scientific Research Applications
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with nicotinic acetylcholine receptors.
Biological Studies: The compound is studied for its cytotoxic effects against various cancer cell lines.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridazin-3-yl derivatives: These compounds share the pyridazine core and have been studied for their biological activities.
Triazole derivatives: Compounds with the triazole ring are known for their antifungal and anticancer properties.
Sulfonyl fluoride derivatives: These compounds are valuable in medicinal chemistry for their ability to form stable sulfonamide bonds.
Uniqueness
3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is unique due to the combination of its structural motifs, which confer a distinct set of chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, allows for selective modification and interaction with biological targets, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDHWYHIAWDPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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